4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBUXSSYWBJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction between 2,4-dichlorophenyl isothiocyanate and an acetylated amine can yield the desired thiazole derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The thiazole ring and the dichlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their modifications, and biological activities:
Biological Activity
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.83 g/mol. The structure features a thiazole ring, an acetyl group, and a dichlorophenyl moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O2S |
| Molecular Weight | 356.83 g/mol |
| LogP | 4.99 |
| PSA | 87.30 |
Antimicrobial Properties
Studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. Research has demonstrated that this compound possesses inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely studied, with evidence suggesting that they can induce apoptosis in cancer cells. In vitro studies on similar compounds have shown that they inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways . Preliminary data suggest that this compound may exhibit similar effects.
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, it may interact with DNA or RNA polymerases or inhibit signaling pathways critical for cell growth and survival .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics .
Study 2: Anticancer Activity
In a controlled laboratory setting, researchers tested the effects of thiazole derivatives on human cancer cell lines. The results showed that these compounds could reduce cell viability significantly after 48 hours of exposure. Specifically, the IC50 values for the tested compounds were found to be in the micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
